Conteltinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conteltinib is a potent second-generation anaplastic lymphoma kinase tyrosine kinase inhibitor. It has shown promising anti-tumor activities in preclinical studies and is being developed for the treatment of advanced anaplastic lymphoma kinase-positive non-small cell lung cancer .
Preparation Methods
The synthetic routes and reaction conditions for conteltinib involve multiple steps, including the formation of key intermediates and final coupling reactions. The industrial production methods are designed to ensure high yield and purity, often involving optimization of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Conteltinib undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Scientific Research Applications
Conteltinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Developed as a therapeutic agent for treating anaplastic lymphoma kinase-positive non-small cell lung cancer.
Industry: Potential applications in the development of new cancer therapies
Mechanism of Action
Conteltinib works by selectively inhibiting specific tyrosine kinases involved in the growth and survival of cancer cells. By blocking these enzymes, this compound disrupts the signaling pathways that cancer cells rely on to grow and divide. The primary molecular targets include the anaplastic lymphoma kinase, focal adhesion kinase, and proline-rich tyrosine kinase 2 .
Comparison with Similar Compounds
Conteltinib is unique compared to other similar compounds due to its multi-kinase inhibition profile. Similar compounds include:
Crizotinib: Another anaplastic lymphoma kinase inhibitor but with a different kinase inhibition profile.
Ceritinib: A second-generation anaplastic lymphoma kinase inhibitor with a broader spectrum of activity.
Alectinib: Known for its high selectivity and potency against anaplastic lymphoma kinase
This compound stands out due to its ability to inhibit multiple kinases, making it a versatile and potent therapeutic agent for cancer treatment.
Properties
IUPAC Name |
2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCURIANJMFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N9O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384860-29-0 |
Source
|
Record name | Conteltinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONTELTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.